molecular formula C10H15BrO B15123132 3-Bromo-2-decalone CAS No. 5710-07-6

3-Bromo-2-decalone

Cat. No.: B15123132
CAS No.: 5710-07-6
M. Wt: 231.13 g/mol
InChI Key: UHWFJMIIIQHSRW-UHFFFAOYSA-N
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Description

3-Bromo-2-decalone is an organic compound belonging to the class of alpha-bromo ketones It is characterized by a bromine atom attached to the second carbon of the decalone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-decalone can be synthesized through the alpha-bromination of 2-decalone. The reaction typically involves the use of bromine in an acidic medium, such as acetic acid. The process proceeds via the formation of an enol intermediate, which then reacts with bromine to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Bromine in Acetic Acid: For bromination.

    Sodium Hydroxide or Potassium Hydroxide: For nucleophilic substitution.

    Lithium Aluminum Hydride: For reduction.

Major Products Formed:

    Alpha, Beta-Unsaturated Ketones: Formed through elimination reactions.

    Substituted Decalones: Formed through nucleophilic substitution.

Scientific Research Applications

3-Bromo-2-decalone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The primary mechanism of action for 3-Bromo-2-decalone involves its reactivity as an alpha-bromo ketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions. The formation of enol intermediates plays a crucial role in these processes .

Comparison with Similar Compounds

    2-Bromo-2-methylcyclohexanone: Another alpha-bromo ketone with similar reactivity.

    2-Bromo-2-methylpropane: Known for its use in elimination reactions to form alkenes.

Uniqueness: 3-Bromo-2-decalone is unique due to its decalone ring system, which imparts distinct steric and electronic properties compared to other alpha-bromo ketones. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

CAS No.

5710-07-6

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

3-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H15BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-9H,1-6H2

InChI Key

UHWFJMIIIQHSRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(=O)C(CC2C1)Br

Origin of Product

United States

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